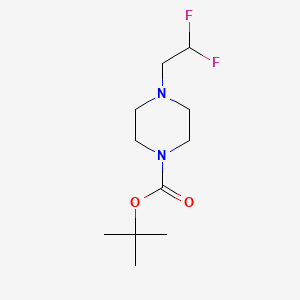

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-6-4-14(5-7-15)8-9(12)13/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMQTIGGYJPTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717843 | |

| Record name | tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225380-87-9 | |

| Record name | tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. Within this context, the difluoroethyl motif has emerged as a valuable bioisostere for various functional groups. This guide provides a comprehensive technical overview of a key building block in this field: tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate .

This document will delve into the core chemical properties, synthesis, and characterization of this compound, providing field-proven insights for its effective utilization in research and development.

Core Chemical Identity

CAS Number: 1225380-87-9[1]

Molecular Formula: C₁₁H₂₀F₂N₂O₂[1]

Molecular Weight: 250.29 g/mol [1]

This molecule features a piperazine ring, a common scaffold in medicinal chemistry, protected at one nitrogen with a tert-butoxycarbonyl (Boc) group. The other nitrogen is functionalized with a 2,2-difluoroethyl group, a key pharmacophore that imparts unique electronic and metabolic properties.

Table 1: Key Chemical Properties

| Property | Value | Source |

| CAS Number | 1225380-87-9 | [1] |

| Molecular Formula | C₁₁H₂₀F₂N₂O₂ | [1] |

| Molecular Weight | 250.29 | [1] |

| Appearance | White to Light yellow powder to crystal | [2] |

| Storage | Sealed in dry, 2-8°C | [1] |

Strategic Synthesis: The N-Alkylation Approach

The most logical and widely practiced approach to synthesizing N-substituted piperazines is the direct alkylation of a mono-protected piperazine precursor. In the case of this compound, the synthesis hinges on the nucleophilic substitution reaction between 1-Boc-piperazine and a suitable 2,2-difluoroethylating agent.

Causality behind Experimental Choices

The selection of the 2,2-difluoroethylating agent is critical. While agents like 2,2-difluoroethyl bromide or iodide could be used, they are often gaseous or highly volatile, making them difficult to handle. A more practical and efficient choice is a sulfonate ester derivative, such as 2,2-difluoroethyl tosylate or 2,2-difluoroethyl triflate . These reagents are typically stable solids or high-boiling liquids, offering better handling and reactivity. The tosylate is generally more economical, while the triflate is more reactive, allowing for milder reaction conditions.

The reaction is base-mediated to deprotonate the free secondary amine of 1-Boc-piperazine, thereby increasing its nucleophilicity. A non-nucleophilic organic base like triethylamine (TEA) or a stronger inorganic base such as potassium carbonate is typically employed to avoid competition with the piperazine nucleophile.

The choice of solvent is also crucial. A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile or electrophile.

Detailed Experimental Protocol (Self-Validating System)

This protocol is based on established methods for the N-alkylation of Boc-piperazine.[3]

Step 1: Preparation of 1-Boc-piperazine (if not commercially available)

While 1-Boc-piperazine is readily available commercially, its synthesis from piperazine is a straightforward procedure. A common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).[4][5]

Step 2: N-Alkylation with a 2,2-Difluoroethylating Agent

-

Reactants:

-

1-Boc-piperazine (1.0 eq)

-

2,2-Difluoroethyl tosylate (or triflate) (1.1 - 1.5 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 - 3.0 eq)

-

Acetonitrile or DMF (solvent)

-

-

Procedure:

-

To a stirred solution of 1-Boc-piperazine in the chosen solvent, add the base (K₂CO₃ or TEA).

-

Add the 2,2-difluoroethylating agent dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure product.

-

Diagram 1: Synthetic Workflow

Caption: General workflow for the synthesis of the target compound.

Role in Drug Discovery and Development

The title compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The piperazine core is a privileged scaffold found in numerous approved drugs, often acting as a linker or interacting with biological targets. The introduction of the 2,2-difluoroethyl group can confer several advantageous properties:

-

Metabolic Stability: The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the distal piperazine nitrogen, which can affect the compound's pharmacokinetic profile and target engagement.

-

Enhanced Binding Interactions: The C-F bond can participate in favorable dipole-dipole interactions or act as a weak hydrogen bond acceptor, potentially improving binding affinity to the target protein.

Piperazine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[6]

Diagram 2: Application in Medicinal Chemistry

Caption: Role as a building block in drug discovery.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide key information about the structure. Expected signals include:

-

A singlet integrating to 9 protons for the tert-butyl group, typically around 1.4 ppm.[7]

-

Multiplets for the eight piperazine protons, usually in the range of 2.3-3.6 ppm.

-

A triplet of triplets for the -CH₂-CHF₂ group, coupled to both the adjacent piperazine protons and the geminal fluorine atoms.

-

A triplet of triplets for the -CHF₂ proton, coupled to the adjacent methylene protons and with a large geminal H-F coupling constant.

-

-

¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals, including:

-

The quaternary carbon and methyl carbons of the Boc group.

-

The carbons of the piperazine ring.

-

The two carbons of the difluoroethyl group, with the carbon bearing the fluorine atoms showing a characteristic large one-bond C-F coupling.

-

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the difluoroethyl group and will show a single resonance, likely a triplet due to coupling with the adjacent methylene protons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), the expected [M+H]⁺ ion would be observed at m/z 251.16. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is a standard method for analysis. Purity is assessed by the area percentage of the main peak.

Safety and Handling

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis, primarily through the N-alkylation of 1-Boc-piperazine, is a well-established and robust methodology. The incorporation of the 2,2-difluoroethyl group offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, will empower researchers to effectively utilize this valuable synthon in the development of next-generation therapeutics.

References

-

ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.

-

ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

-

ResearchGate. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Retrieved from [Link]

-

ResearchGate. (2013). ChemInform Abstract: Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. Retrieved from [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

Sources

- 1. 1225380-87-9|this compound|BLD Pharm [bldpharm.com]

- 2. CA2738563C - 8-substituted isoquinoline derivatives and the use thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Biological activity of difluoroethyl piperazine derivatives

An In-depth Technical Guide to the Biological Activity of Difluoroethyl Piperazine Derivatives

Executive Summary

The piperazine ring is a quintessential privileged scaffold in modern medicinal chemistry, integral to the structure of numerous approved therapeutic agents.[1][2] Its unique physicochemical properties and synthetic tractability allow for extensive molecular exploration. The strategic incorporation of fluorine atoms, particularly as a difluoroethyl moiety, has emerged as a powerful tool to refine the pharmacological profile of these derivatives. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of difluoroethyl piperazine derivatives. We will explore their applications in oncology, infectious diseases, and neuropharmacology, supported by detailed experimental protocols and structure-activity relationship (SAR) insights for researchers and drug development professionals.

The Strategic Advantage of the Difluoroethyl Moiety

The introduction of a difluoroethyl group onto the piperazine scaffold is not a trivial substitution; it is a deliberate strategy to modulate key drug-like properties. The high electronegativity of fluorine atoms significantly alters the electronic environment of the molecule.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life.[3]

-

Target Affinity and Specificity: The difluoroethyl group can act as a lipophilic hydrogen bond donor.[3] This unique capability allows it to form favorable interactions with biological targets, enhancing binding affinity and specificity. The presence of fluorine can increase the acidity of adjacent C-H protons, further tuning these interactions.[3]

-

Cellular Permeability: Strategic fluorination can enhance a compound's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets. This has been shown to boost cellular potency in some contexts.[3]

Synthetic Pathways to Difluoroethyl Piperazine Scaffolds

The synthesis of asymmetrically substituted piperazines, such as those containing a single difluoroethyl group, requires controlled and regioselective methods to avoid undesired bis-alkylation.[1] Key strategies include protecting-group-assisted substitution and direct alkylation.

A common synthetic route involves the initial protection of one piperazine nitrogen, typically with a Boc (tert-butyloxycarbonyl) group. The unprotected nitrogen is then reacted with a suitable difluoroethylating agent, such as 2,2-difluoroethyl triflate or a similar halide, followed by deprotection to yield the desired monosubstituted intermediate. This intermediate serves as a versatile building block for further diversification through reactions like Buchwald-Hartwig amination or reductive amination to install various aryl or heterocyclic moieties.[4][5]

Caption: Generalized synthetic workflow for difluoroethyl piperazine derivatives.

Key Biological Activities and Therapeutic Targets

Difluoroethyl piperazine derivatives have demonstrated significant potential across multiple therapeutic areas. Their activity is intrinsically linked to their ability to interact with specific biological targets.

Anticancer Activity

Arylpiperazine derivatives are a well-established class of anticancer agents, and the inclusion of a difluoroethyl group can enhance this activity.[6]

-

Mechanism of Action: Many of these compounds exert their effects by inducing apoptosis (programmed cell death) and arresting the cell cycle.[6] A critical target is the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and governs cell proliferation and survival.[6] By inhibiting key kinases within this pathway, difluoroethyl piperazine derivatives can effectively shut down pro-survival signals in cancer cells.

-

Key Targets:

-

BCL6 (B-cell lymphoma 6): The difluoroethyl group has been shown to enhance cellular permeability and potency in compounds designed to inhibit the BCL6 transcriptional repressor, a key target in diffuse large B-cell lymphoma.[3]

-

Receptor Tyrosine Kinases (e.g., PDGFRA, KIT): Piperazine-containing drugs like Avapritinib are potent inhibitors of mutant kinases that drive gastrointestinal stromal tumors (GIST).[4] Fluorination strategies are often employed during the optimization of such inhibitors.

-

PI3K/Akt Pathway Components: Direct inhibition of kinases like Akt and PI3K.[6]

-

Caption: Inhibition of the PI3K/Akt survival pathway by piperazine derivatives.

Table 1: Representative Anticancer Activity

| Compound Class | Cancer Cell Line | Assay | Result (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| Fluorinated quinolinecarboxamides | FAP-expressing cells | FAP Inhibition | 1.7 nM | [5] |

| General Arylpiperazines | Various | Cytotoxicity (MTT) | Varies (sub-µM to µM) |[6] |

Central Nervous System (CNS) Activity

Piperazine derivatives are renowned for their central pharmacological activity, largely through modulation of the monoamine pathway.[7] They are foundational components of antipsychotic, antidepressant, and anxiolytic drugs.[7]

-

Mechanism of Action: These compounds typically act as ligands for various neurotransmitter receptors. Their specific profile—agonist, antagonist, or partial agonist—determines their therapeutic effect. The difluoroethyl group can fine-tune receptor affinity and selectivity, potentially reducing off-target effects that lead to side effects like weight gain or sedation.[6]

-

Key Targets:

-

Dopamine Receptors (e.g., D2): A primary target for antipsychotic agents.[6]

-

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Crucial targets for treating depression, anxiety, and psychosis.[6]

-

Adenosine A2A Receptor: Inhibition of this receptor is a promising strategy in oncology and neurodegenerative diseases. 1-(2,2-Difluoro-ethyl)-piperazine is a key precursor for potent A2A antagonists.[3]

-

Table 2: Representative CNS Receptor Binding Affinity

| Compound Class | Receptor Target | Assay | Result (Kᵢ) | Reference |

|---|---|---|---|---|

| Heterocyclic Piperazines | Dopamine D2 | Radioligand Binding | Varies (nM range) | [6] |

| Heterocyclic Piperazines | Serotonin 5-HT2A | Radioligand Binding | Varies (nM range) |[6] |

Antimicrobial and Anthelmintic Activity

The piperazine scaffold is also a valuable starting point for developing agents to combat infectious diseases.

-

Mechanism of Action (Antimicrobial): Piperazine derivatives can function as enzyme inhibitors, targeting essential microbial pathways like cell wall synthesis.[8] The specific mechanism depends on the overall structure, but SAR studies show that incorporating electron-withdrawing groups often enhances antibacterial activity.[6]

-

Mechanism of Action (Anthelmintic): The classic anthelmintic action of piperazine involves targeting inhibitory GABA receptors in parasitic worms. This leads to flaccid paralysis of the worm, allowing it to be expelled from the host's gastrointestinal tract.[9]

-

Key Targets:

Table 3: Representative Antimicrobial Activity

| Compound Class | Organism | Assay | Result (MIC) | Reference |

|---|---|---|---|---|

| Phenothiazine-Piperazines | S. aureus | Broth Microdilution | Good activity | [10] |

| Phenothiazine-Piperazines | M. tuberculosis | L-J Medium Method | 1-100 µg/L | [10] |

| Benzimidazole-Piperazines | M. tuberculosis | Microplate Alamar Blue | 0.1 µg/mL (lead compound) |[11] |

Essential Experimental Protocols

Validating the biological activity of novel difluoroethyl piperazine derivatives requires robust and reproducible experimental methodologies.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as a proxy for cell viability and proliferation. It measures the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the difluoroethyl piperazine derivative in the appropriate medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[6]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Caption: Step-by-step workflow for a standard MTT cytotoxicity assay.

Antimicrobial Susceptibility: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) from a fresh culture, adjusting the concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth (e.g., Mueller-Hinton Broth).[6]

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth.

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

In Vivo Efficacy Evaluation

Translating in vitro results requires validation in animal models.

Protocol (Example: Murine Systemic Infection Model):

-

Acclimatization: Acclimate mice (e.g., ICR strain) for one week under standard laboratory conditions.

-

Infection: Induce systemic infection by intravenously or intraperitoneally injecting a standardized dose of the pathogen (e.g., Candida albicans SC5314).[12]

-

Treatment: Administer the difluoroethyl piperazine derivative at various doses (e.g., 0.5, 1.0, 2.0 mg/kg) via a suitable route (e.g., oral gavage, intravenous injection) at specified time points post-infection. Include a vehicle control group and a standard drug control group (e.g., fluconazole).[12]

-

Monitoring: Monitor the mice daily for signs of morbidity and mortality over a period of 14-21 days.

-

Endpoint Analysis: The primary endpoint is the survival rate. Secondary endpoints can include determining the fungal burden in target organs (e.g., kidneys) by homogenizing the tissue and plating dilutions on selective agar to count CFUs.[12]

-

Data Analysis: Plot survival curves (Kaplan-Meier) and analyze for statistical significance using the log-rank test. Compare fungal burdens between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion and Future Directions

Difluoroethyl piperazine derivatives represent a promising class of compounds with tunable, multifaceted biological activities. The strategic incorporation of the difluoroethyl group provides a reliable method for enhancing metabolic stability and modulating target affinity, leading to improved pharmacological profiles. The diverse activities demonstrated in anticancer, CNS, and antimicrobial research underscore the versatility of this scaffold.

Future research should focus on expanding the structure-activity relationship knowledge base, particularly in elucidating how specific substitution patterns on the aromatic portions of these molecules synergize with the difluoroethyl moiety. Furthermore, comprehensive ADME/Tox studies, including the identification of in vivo metabolites and assessment of potential hepatotoxicity, are critical for advancing lead candidates toward clinical development.[13][14] The continued exploration of this chemical space is poised to deliver next-generation therapeutics with enhanced efficacy and safety.

References

-

M. D. P. Pelliccia, F. Di Micco, S. D. P. Nocentini, et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

-

Laturwale Shital Kour Jaspal Singh, et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [Link]

-

de Oliveira, V. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

-

Kops, F., et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. PubMed. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

-

Nayak, S. K., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. [Link]

-

S. N. Pandeya, et al. (2012). Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). [Link]

-

Dias-da-Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. PubMed. [Link]

-

Mlynárová, R., et al. (2000). [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. PubMed. [Link]

-

Wang, W., et al. (2018). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [Link]

-

Fels, H., et al. (2024). In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (etonitazepipne). PubMed. [Link]

-

Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives. (2025). ResearchGate. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride | 184042-64-6 | Benchchem [benchchem.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 5. Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. wisdomlib.org [wisdomlib.org]

- 10. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. mdpi.com [mdpi.com]

- 13. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (etonitazepipne) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate: A Technical Guide for Medicinal Chemists

Introduction: The Emergence of a Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the piperazine moiety stands as a cornerstone scaffold, prized for its versatile physicochemical properties and synthetic tractability. Its incorporation into drug candidates often imparts favorable characteristics such as improved aqueous solubility, oral bioavailability, and the ability to modulate interactions with biological targets.[1] The strategic functionalization of the piperazine ring is therefore a critical exercise in drug design. This guide focuses on a particularly valuable derivative, tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate , a building block that synergistically combines the benefits of the Boc-protected piperazine core with the unique modulatory effects of the 2,2-difluoroethyl group.

The introduction of fluorine into drug molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[2] Specifically, the 2,2-difluoroethyl group serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, offering a distinct advantage in fine-tuning drug-receptor interactions. This technical guide provides an in-depth review of the synthesis, properties, and potential applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this high-value intermediate.

Physicochemical and Spectroscopic Profile

While specific experimental data for the title compound is not widely published, its key physicochemical properties can be predicted based on its constituent moieties.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₂₀F₂N₂O₂ | Sum of atoms in the structure. |

| Molecular Weight | 250.29 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low melting solid | Typical for Boc-protected piperazine derivatives. |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, DMF) | Based on the non-polar Boc group and the overall structure. |

| Boiling Point | > 250 °C (estimated) | High due to the polar piperazine core and hydrogen bonding potential. |

| ¹H NMR (CDCl₃) | See detailed prediction in the "Characterization" section. | Based on analysis of similar structures. |

| ¹³C NMR (CDCl₃) | See detailed prediction in the "Characterization" section. | Based on analysis of similar structures. |

| ¹⁹F NMR (CDCl₃) | A triplet of doublets is expected. | Due to coupling with adjacent CH₂ and CH protons. |

| Mass Spec (ESI+) | m/z 251.15 [M+H]⁺, 273.13 [M+Na]⁺ | Expected ionization patterns. |

Strategic Synthesis: Pathways to a High-Value Intermediate

The synthesis of this compound can be approached through two primary and robust strategies: nucleophilic substitution and reductive amination. The choice between these routes will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Method 1: Nucleophilic Substitution – A Direct and Efficient Approach

This method relies on the direct alkylation of the secondary amine of N-Boc-piperazine with a suitable 2,2-difluoroethyl electrophile. This is a classic and reliable transformation in amine chemistry.[3]

-

Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is added a mild inorganic base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Addition of Electrophile: A 2,2-difluoroethyl electrophile, such as 2,2-difluoroethyl triflate or 2,2-difluoroethyl tosylate (1.1-1.2 eq.), is added portion-wise to the stirred suspension at room temperature. Note: While 1-bromo-2,2-difluoroethane could also be used, the triflate and tosylate are more reactive leaving groups, often leading to higher yields and shorter reaction times.

-

Reaction Progression: The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Caption: Synthetic scheme for nucleophilic substitution.

Method 2: Reductive Amination – A Convergent Strategy

Reductive amination offers an alternative pathway, particularly if difluoroacetaldehyde or a stable hydrate thereof is readily available. This method involves the formation of an intermediate iminium ion, which is then reduced in situ.[4]

-

Reaction Setup: In a round-bottom flask, tert-butyl piperazine-1-carboxylate (1.0 eq.) and difluoroacetaldehyde ethyl hemiacetal (1.2 eq.) are dissolved in a suitable solvent, typically dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Iminium Ion Formation: A mild acid, such as acetic acid (catalytic amount), can be added to facilitate the formation of the iminium ion. The mixture is stirred at room temperature for 1-2 hours.

-

Reduction: A reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), is added portion-wise to the reaction mixture. Note: NaBH(OAc)₃ is a mild and selective reducing agent well-suited for reductive aminations and is generally preferred over more reactive hydrides like NaBH₄ or NaCNBH₃.[5]

-

Reaction Progression: The reaction is stirred at room temperature for 12-16 hours, with progress monitored by TLC or LC-MS.

-

Work-up and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Caption: Synthetic scheme for reductive amination.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected spectroscopic data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 5.80-6.10 (tt, 1H, J = 56.0, 4.0 Hz, -CHF₂): This characteristic triplet of triplets is indicative of the proton on the difluorinated carbon, with a large geminal coupling to the two fluorine atoms and a smaller vicinal coupling to the adjacent methylene protons.

-

δ 3.45 (t, 4H, J = 5.0 Hz, Boc-N-CH₂): The methylene protons on the Boc-protected side of the piperazine ring.

-

δ 2.75 (t, 2H, J = 4.0 Hz, -N-CH₂-CHF₂): The methylene protons adjacent to the difluoroethyl group.

-

δ 2.55 (t, 4H, J = 5.0 Hz, -N-CH₂): The remaining methylene protons of the piperazine ring.

-

δ 1.46 (s, 9H, -C(CH₃)₃): The singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 154.7 (C=O): The carbonyl carbon of the Boc group.

-

δ 115.5 (t, J = 240.0 Hz, -CHF₂): The carbon of the difluoromethyl group, split into a triplet by the two attached fluorine atoms.

-

δ 79.8 (-C(CH₃)₃): The quaternary carbon of the Boc group.

-

δ 55.0 (t, J = 22.0 Hz, -N-CH₂-CHF₂): The methylene carbon adjacent to the difluoroethyl group, showing a smaller coupling to the fluorine atoms.

-

δ 52.5 (piperazine CH₂).

-

δ 44.0 (piperazine CH₂).

-

δ 28.4 (-C(CH₃)₃).

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -125.0 (dt, J = 56.0, 18.0 Hz): A doublet of triplets is expected for the two equivalent fluorine atoms.

-

Reactivity and Further Functionalization

The primary utility of this compound lies in its role as a versatile building block. The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized.

Caption: Deprotection of the Boc group.

The resulting 1-(2,2-difluoroethyl)piperazine is a valuable synthon for introducing the difluoroethylpiperazine moiety into a target molecule through various reactions, including:

-

Amide bond formation: Coupling with carboxylic acids.

-

Reductive amination: Reaction with aldehydes or ketones.

-

Nucleophilic aromatic substitution (SNAᵣ): Displacement of a leaving group on an electron-deficient aromatic or heteroaromatic ring.

-

Buchwald-Hartwig amination: Palladium-catalyzed cross-coupling with aryl halides or triflates.[5]

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The incorporation of the 1-(2,2-difluoroethyl)piperazine motif into bioactive molecules can significantly enhance their pharmacological profiles.

-

Metabolic Stability: The presence of the gem-difluoro group can block sites of oxidative metabolism, leading to an increased half-life of the drug in vivo.[2]

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the distal piperazine nitrogen, which can influence the compound's ionization state at physiological pH and affect its permeability and target engagement.

-

Enhanced Target Affinity: The difluoroethyl group can act as a hydrogen bond donor and participate in favorable interactions with protein targets, potentially increasing binding affinity and selectivity.

-

Improved Lipophilicity: The fluorinated moiety increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

This building block is of particular interest in the development of therapeutics for:

-

Oncology: As a component of kinase inhibitors and other targeted therapies.

-

Central Nervous System (CNS) Disorders: Where brain penetration is a key requirement.

-

Infectious Diseases: To improve the potency and pharmacokinetic properties of antimicrobial agents.

Conclusion

This compound is a strategically important building block for modern drug discovery. While its direct synthesis may not be extensively documented in peer-reviewed literature, its preparation can be reliably achieved through established synthetic methodologies such as nucleophilic substitution and reductive amination. The unique combination of the versatile Boc-piperazine scaffold and the advantageous properties of the 2,2-difluoroethyl group makes this compound a valuable asset for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of their lead compounds. This guide provides a solid foundation for the synthesis and application of this key intermediate, empowering researchers to accelerate the development of next-generation therapeutics.

References

-

Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(2), 90-95. Available at: [Link]

- Shandong Boyuan Pharmaceutical Co Ltd. (2020). Synthesis method of N-Boc piperazine. CN108033931B. Google Patents.

-

Romanelli, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1-23. Available at: [Link]

-

Kaupang, Å., et al. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. Available at: [Link]

-

PubChem. (n.d.). 2,2-Difluoroethanamine. National Center for Biotechnology Information. Retrieved from: [Link]

- Gedeon Richter PLC. (2010). Process for the preparation of piperazine derivatives. WO2010070371A1. Google Patents.

-

Katritzky, A. R., et al. (2005). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Arkivoc, 2005(6), 26-33. Available at: [Link]

-

Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

Mamat, C., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2879. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

- Yancheng Longsheng Chemical Co Ltd. (2015). Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester. CN104610129A. Google Patents.

Sources

- 1. 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride | 184042-64-6 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide to the spectroscopic characterization of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate (CAS No. 1225380-87-9)[1]. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes a comprehensive and predictive analysis based on established spectroscopic principles and data from analogous molecular fragments. By deconstructing the molecule into its core components—the N-Boc-piperazine scaffold and the 2,2-difluoroethyl side chain—we can confidently forecast the key features of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is designed to serve as an authoritative reference for researchers synthesizing or working with this compound, enabling them to verify its structure and purity with high confidence.

Molecular Structure and Analytical Overview

The target molecule, this compound, possesses a molecular formula of C₁₁H₂₀F₂N₂O₂ and a molecular weight of 250.29 g/mol [1]. Its structure combines a conformationally flexible piperazine ring, a bulky tert-butoxycarbonyl (Boc) protecting group, and a difluoroethyl moiety. The presence of fluorine introduces unique spectroscopic signatures that are invaluable for structural confirmation.

The analytical challenge lies in unambiguously assigning signals to each part of the molecule. The strategic incorporation of ¹⁹F NMR is particularly powerful, given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus[2]. This guide will systematically predict the spectral data, explaining the rationale behind the expected chemical shifts, coupling constants, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete characterization. The interplay of couplings between these nuclei provides definitive evidence of the molecular framework[3].

Experimental Protocol: NMR Analysis Workflow

A standardized workflow ensures data quality and reproducibility. The following protocol outlines the key steps for acquiring high-resolution NMR data for the title compound.

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ (δ = 0.00 ppm) is standard[4].

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multi-nuclear probe is required.

-

Experiments:

-

¹H NMR: Standard single-pulse experiment.

-

¹³C NMR: Proton-decoupled experiment (e.g., zgpg30) to obtain singlets for each unique carbon. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: A standard proton-decoupled or proton-coupled experiment.

-

2D NMR (Optional but Recommended): COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) experiments can be used to confirm assignments and connectivity.

-

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments in the molecule.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Coupling |

| H-a (t-Bu) | ~1.46 | s | 9H | Singlet for nine equivalent methyl protons of the Boc group. |

| H-b, H-c (Pip.) | ~2.60 | t | 4H | Triplet for the four protons on the two piperazine carbons adjacent to the ethyl-substituted nitrogen. |

| H-d (N-CH₂) | ~2.85 | td | 2H | Triplet of doublets due to coupling with the adjacent CHF₂ proton (³J_HH) and the two fluorine atoms (³J_HF). |

| H-e, H-f (Pip.) | ~3.45 | t | 4H | Triplet for the four protons on the two piperazine carbons adjacent to the Boc-substituted nitrogen. Deshielded by the adjacent carbonyl group. |

| H-g (CHF₂) | ~5.95 | ttd | 1H | Triplet of triplets of doublets. A complex multiplet resulting from geminal coupling to two fluorine atoms (²J_HF) and vicinal coupling to the two methylene protons (³J_HH). |

Causality behind Predictions:

-

Boc Group (H-a): The chemical shift for Boc protecting groups is highly conserved and typically appears around 1.4-1.5 ppm.

-

Piperazine Ring (H-b, c, e, f): In N-Boc-piperazine, the protons on carbons adjacent to the Boc-nitrogen appear around 3.4 ppm, while those adjacent to the free -NH appear around 2.8 ppm. In our target molecule, the 2,2-difluoroethyl group is electron-withdrawing, but less so than the Boc group's carbonyl. Therefore, H-b and H-c are expected to be slightly upfield from the typical 2.8 ppm, and H-e and H-f will remain around 3.4-3.5 ppm[5][6].

-

Difluoroethyl Group (H-d, g): Protons on a carbon adjacent to a nitrogen and a CHF₂ group (H-d) are deshielded and will exhibit coupling to both H and F atoms. The proton on the difluoromethyl group (H-g) is significantly deshielded by the two geminal fluorine atoms and typically appears in the 5.7-6.2 ppm range. Its multiplicity is a classic indicator of the -CH₂-CHF₂ structure[7]. The large geminal H-F coupling (²J_HF) is often around 50-60 Hz.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon environment. The carbons of the difluoroethyl group will be split into triplets by the two attached fluorine atoms.

| Assignment | Predicted δ (ppm) | Multiplicity (¹⁹F Coupled) | Rationale |

| C-a (t-Bu CH₃) | ~28.4 | s | Standard chemical shift for Boc methyl carbons. |

| C-b, C-c (Pip.) | ~50.5 | s | Piperazine carbons adjacent to the less electron-withdrawing substituent. |

| C-d, C-e (Pip.) | ~43.8 | s | Piperazine carbons adjacent to the Boc group. Shielded relative to C-b/c due to nitrogen lone pair delocalization into the carbonyl. |

| C-f (N-CH₂) | ~58.0 | t | Triplet due to two-bond C-F coupling (²J_CF). This carbon is deshielded by the adjacent nitrogen and fluorine atoms. |

| C-g (C(CH₃)₃) | ~79.8 | s | Quaternary carbon of the Boc group. |

| C-h (CHF₂) | ~114.5 | t | Triplet due to one-bond C-F coupling (¹J_CF). Significantly deshielded by the two attached fluorine atoms. ¹J_CF values are typically large (230-250 Hz). |

| C-i (C=O) | ~154.7 | s | Carbonyl carbon of the Boc group, consistent with carbamate esters[8][9]. |

Causality behind Predictions:

-

Boc-Piperazine Core: The chemical shifts for the Boc-piperazine moiety are well-established and serve as a reliable foundation for our prediction[10][11].

-

Fluorine's Influence: The key diagnostic feature is the effect of fluorine on the ethyl side chain. A carbon directly bonded to two fluorines (C-h) experiences a massive downfield shift and a large one-bond coupling constant (¹J_CF > 200 Hz). The adjacent carbon (C-f) also shows a smaller, but clearly observable, two-bond coupling (²J_CF ~ 20-30 Hz).

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is the most direct method for confirming the difluoroethyl moiety. It provides a clean spectral window with high sensitivity[12][13].

| Assignment | Predicted δ (ppm) | Multiplicity | Rationale & Coupling |

| F (CHF₂) | -115 to -125 | dt | Doublet of triplets. The primary splitting is a doublet from coupling to the geminal proton (²J_HF ~ 55 Hz). Each peak of the doublet is then split into a triplet by the two vicinal methylene protons (³J_FH ~ 15-20 Hz). |

Causality behind Predictions:

-

The chemical shift range for CHF₂ groups attached to an alkyl chain is typically found between -110 and -140 ppm relative to CFCl₃[2][14]. The electron-donating nature of the adjacent nitrogen-substituted carbon will likely place the shift in the less shielded (more downfield) end of this range.

-

The splitting pattern is highly characteristic. In a proton-coupled ¹⁹F spectrum, the two equivalent fluorine atoms are split by the geminal proton (H-g) and the two vicinal protons (H-d), resulting in the predicted doublet of triplets[4].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will be dominated by strong absorptions from the carbamate C=O and the C-F bonds.

Experimental Protocol: IR Analysis Workflow

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal preparation. A small amount of the solid is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance plot.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 - 2850 | Medium | C-H stretching (alkyl groups) |

| 1690 - 1700 | Strong | C=O stretching (carbamate carbonyl of the Boc group) |

| 1420 - 1480 | Medium | C-H bending (CH₂ and CH₃ scissoring) |

| 1250 - 1230 | Strong | C-O stretching (ester linkage of the Boc group) |

| 1170 - 1050 | Very Strong | C-F stretching (asymmetric and symmetric stretches of the CHF₂ group) |

Causality behind Predictions:

-

The C=O stretch of a carbamate is one of the most intense and reliable peaks in the spectrum.

-

The defining characteristic of fluorinated aliphatic compounds is the presence of extremely strong absorption bands in the 1200-1000 cm⁻¹ region due to the high polarity of the C-F bond[15][16]. The intensity of these bands often dominates this region of the spectrum, providing clear evidence for the presence of fluorine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering further structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, and it is expected to produce a prominent protonated molecular ion [M+H]⁺.

Experimental Protocol: MS Analysis Workflow

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the ESI source at a constant flow rate.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

Perform tandem MS (MS/MS) on the isolated [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

-

Predicted Mass Spectrum Data (ESI+):

| m/z | Ion | Rationale |

| 251.16 | [M+H]⁺ | Protonated molecular ion (C₁₁H₂₁F₂N₂O₂⁺). This confirms the molecular weight. |

| 195.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group, a very common fragmentation pathway for Boc-protected compounds. |

| 151.13 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group (101 Da). |

| 113.08 | [C₅H₉N₂F₂]⁺ | Fragmentation of the piperazine ring, yielding the difluoroethyl-substituted portion. |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation, a highly stable and often prominent fragment. |

Causality behind Predictions:

-

The fragmentation of piperazine derivatives under ESI-MS/MS is well-documented. Cleavage often occurs at the C-N bonds of the piperazine ring[17][18].

-

The Boc group is notoriously labile in the mass spectrometer. The most characteristic fragmentation is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then decarboxylate, or the loss of the entire Boc group (101 Da)[19]. The presence of fragments at m/z [M-56]⁺ and/or [M-100]⁺ is strong evidence for the Boc protecting group.

Conclusion

This guide presents a comprehensive, predictive spectroscopic analysis of This compound . The combination of multi-nuclear NMR, IR, and MS provides a self-validating system for structural confirmation. The key diagnostic features to look for are:

-

¹H NMR: A complex multiplet around 5.95 ppm for the CHF₂ proton.

-

¹³C NMR: Two triplet signals for the carbons of the ethyl group, with a particularly large ¹J_CF coupling for the CHF₂ carbon.

-

¹⁹F NMR: A characteristic doublet of triplets in the range of -115 to -125 ppm.

-

IR: A very strong C-F stretching band between 1170-1050 cm⁻¹.

-

MS: A clear protonated molecular ion at m/z 251 and characteristic fragmentation corresponding to the loss of the Boc group.

By comparing experimental data to these predicted values and patterns, researchers can confidently verify the identity and integrity of their synthesized material.

References

[12] Gerig, J. T. (1997). Fluorine NMR. eMagRes. Available at: [Link][12]

[13] Cobblestone, P. et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available at: [Link][13]

[4] University of Ottawa. (n.d.). 19Fluorine NMR. Available at: [Link][4]

[3] Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Analyst, 147(8), 1649-1660. Available at: [Link][3]

[2] Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link][2]

[17] Wang, P. et al. (2018). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Available at: [Link][17]

[8] Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link][8]

[15] Riemer, T. et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 126(2), 525-533. Available at: [Link][15]

[5] SpectraBase. (n.d.). 1-Boc-piperazine. Available at: [Link][5]

[10] Reiss, M. et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-94. Available at: [Link][10]

[18] Journal of Chinese Mass Spectrometry Society. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Available at: [Link][18]

[9] ChemHelp ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link][9]

[7] OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Available at: [Link][7]

[11] Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link][11]

[16] Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Fluorinated Aliphatic Compounds. Available at: [Link][16]

Sources

- 1. 1225380-87-9|this compound|BLD Pharm [bldpharm.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. spectrabase.com [spectrabase.com]

- 6. 1-BOC-Piperazine (57260-71-6) 1H NMR [m.chemicalbook.com]

- 7. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. biophysics.org [biophysics.org]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. softbeam.net:8080 [softbeam.net:8080]

- 17. researchgate.net [researchgate.net]

- 18. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the N-alkylation of tert-butyl piperazine-1-carboxylate with 2,2-difluoroethyl triflate

Introduction: Strategic Incorporation of the 2,2-Difluoroethyl Moiety

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, bioavailability, and binding affinity. The 2,2-difluoroethyl group, in particular, is a valuable bioisostere for a hydroxyl or amino group, capable of participating in hydrogen bonding and modulating electronic properties. This document provides a comprehensive guide for the N-alkylation of tert-butyl piperazine-1-carboxylate with 2,2-difluoroethyl triflate, yielding tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate. This product is a key intermediate for the synthesis of a wide range of pharmacologically active compounds.

The use of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a critical strategic decision. This ensures mono-alkylation at the unprotected secondary amine, preventing the formation of undesired bis-alkylated byproducts and simplifying purification[1]. The choice of 2,2-difluoroethyl triflate as the alkylating agent is predicated on the exceptional leaving group ability of the triflate moiety, which facilitates a high-yielding substitution reaction under mild conditions.

Reaction Mechanism and Rationale

The core of this protocol is a classic SN2 (Substitution Nucleophilic Bimolecular) reaction. The lone pair of electrons on the secondary amine of tert-butyl piperazine-1-carboxylate acts as a nucleophile, attacking the electrophilic carbon of the 2,2-difluoroethyl group. The triflate anion, a highly stable and excellent leaving group, is subsequently displaced.

Diagram 1: SN2 Reaction Mechanism. A simplified representation of the nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of 2,2-difluoroethyl triflate, proceeding through a transition state to form the N-alkylated product and the triflate anion.

A non-nucleophilic base, such as potassium carbonate or triethylamine, is essential to neutralize the triflic acid that is formed as a byproduct, preventing the protonation and deactivation of the piperazine nucleophile. The choice of an aprotic polar solvent like acetonitrile or dimethylformamide (DMF) is crucial as it can solvate the ions formed during the reaction without interfering with the nucleophile.

Experimental Protocols

This section details the necessary procedures for the successful synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol outlines the direct N-alkylation of tert-butyl piperazine-1-carboxylate.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |

| tert-Butyl piperazine-1-carboxylate | 186.25 | 10.0 | 1.0 |

| 2,2-Difluoroethyl triflate | 214.11 | 11.0 | 1.1 |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.0 |

| Anhydrous Acetonitrile (CH₃CN) | 41.05 | - | - |

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

To a dry 100 mL round-bottom flask under an inert atmosphere, add tert-butyl piperazine-1-carboxylate (1.86 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Add anhydrous acetonitrile (40 mL) to the flask and stir the suspension.

-

Slowly add 2,2-difluoroethyl triflate (2.35 g, 11.0 mmol) to the stirring suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a colorless oil.

Protocol 2: Synthesis of 2,2-Difluoroethyl Triflate (Optional)

For researchers who prefer to synthesize the alkylating agent, this protocol provides a method for the preparation of 2,2-difluoroethyl triflate from 2,2-difluoroethanol.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |

| 2,2-Difluoroethanol | 82.05 | 20.0 | 1.0 |

| Trifluoromethanesulfonic Anhydride | 282.14 | 22.0 | 1.1 |

| Pyridine | 79.10 | 24.0 | 1.2 |

| Anhydrous Dichloromethane (CH₂Cl₂) | 84.93 | - | - |

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,2-difluoroethanol (1.64 g, 20.0 mmol) and pyridine (1.90 g, 24.0 mmol) in anhydrous dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic anhydride (6.21 g, 22.0 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of water (20 mL).

-

Separate the organic layer and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure to obtain the crude 2,2-difluoroethyl triflate. Caution: Triflates can be unstable, and it is often recommended to use the crude product directly in the next step.

Characterization and Data

The successful synthesis of this compound can be confirmed by standard analytical techniques.

Expected Yield and Physical Properties:

| Property | Value |

| Appearance | Colorless to light yellow oil |

| Yield | Typically 70-85% |

| Boiling Point | Not readily available, high boiling liquid |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ: 5.85 (tt, J = 56.0, 4.0 Hz, 1H, -CHF₂), 3.45 (t, J = 5.0 Hz, 4H, piperazine-H), 2.75 (t, J = 14.0 Hz, 2H, -CH₂-CHF₂), 2.50 (t, J = 5.0 Hz, 4H, piperazine-H), 1.46 (s, 9H, -C(CH₃)₃).

-

¹³C NMR (101 MHz, CDCl₃) δ: 154.7, 113.7 (t, J = 239.4 Hz), 79.6, 57.5 (t, J = 22.2 Hz), 52.6, 43.8, 28.4.

-

Mass Spectrometry (ESI+): m/z = 251.1 [M+H]⁺.

Safety and Handling

Personal Protective Equipment (PPE):

-

Wear a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.

Chemical-Specific Hazards:

-

tert-Butyl piperazine-1-carboxylate: May cause skin and eye irritation[2].

-

2,2-Difluoroethyl triflate: Corrosive and can cause severe skin burns and eye damage. It is also flammable[3]. Handle in a well-ventilated fume hood.

-

Trifluoromethanesulfonic Anhydride: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation.

-

Acetonitrile and Dichloromethane: Flammable and toxic.

Waste Disposal:

-

All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate.

-

Aqueous waste should be neutralized before disposal.

Quenching Procedure for 2,2-Difluoroethyl Triflate:

-

Unreacted 2,2-difluoroethyl triflate can be quenched by slowly adding it to a stirred solution of saturated aqueous sodium bicarbonate. This should be done in a fume hood and behind a safety shield.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | 1. Inactive reagents (moisture contamination).2. Insufficient reaction time or temperature.3. Ineffective base. | 1. Use freshly dried solvents and ensure reagents are anhydrous.2. Increase reaction temperature or prolong the reaction time, monitoring by TLC.3. Use a fresh bottle of anhydrous potassium carbonate or a stronger non-nucleophilic base like DBU. |

| Formation of multiple products | 1. Bis-alkylation of piperazine.2. Side reactions of the triflate. | 1. Ensure the use of Boc-protected piperazine.2. Maintain the recommended reaction temperature and avoid overheating. |

| Difficult purification | Co-elution of impurities with the product. | Adjust the eluent system for column chromatography (e.g., use a different solvent system or a shallower gradient). Consider a second purification step if necessary. |

Conclusion

This application note provides a detailed and validated protocol for the N-alkylation of tert-butyl piperazine-1-carboxylate with 2,2-difluoroethyl triflate. By carefully following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable fluorinated building block for application in drug discovery and development. The provided characterization data serves as a benchmark for product verification, ensuring the integrity of the synthesized material.

References

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020;25(9):2208. (URL: [Link])

- A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem. (URL: not available)

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals. 2012;2(1):90-95. (URL: [Link])

-

tert-Butyl piperazine-1-carboxylate Safety and Hazards. PubChem. (URL: [Link])

Sources

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate via Automated Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate, a key building block in contemporary drug discovery. The protocol details a systematic approach, beginning with thin-layer chromatography (TLC) for method development, followed by a robust automated flash column chromatography procedure for efficient, high-purity isolation. The causality behind experimental choices, such as the selection of stationary and mobile phases, is explained to empower researchers to adapt this methodology for analogous fluorinated piperazine derivatives. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Introduction: The Significance of Fluorinated Piperazines

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of fluorine atoms into such scaffolds can significantly enhance key pharmaceutical properties, including metabolic stability, membrane permeability, and binding affinity, by altering the molecule's electronic landscape and lipophilicity. This compound serves as a critical intermediate, providing a Boc-protected nitrogen for further synthetic elaboration and a difluoroethyl group to confer these desirable properties.

The purification of this intermediate is non-trivial. Residual starting materials, such as N-Boc-piperazine, and reaction by-products can interfere with subsequent synthetic steps and complicate biological assays. Therefore, a reliable and scalable purification method is paramount. Column chromatography remains the gold standard for such purifications, offering a balance of resolution, capacity, and cost-effectiveness.

Pre-Chromatography Method Development: The Foundation of Purity

A successful column chromatography separation is predicated on meticulous method development, primarily using Thin-Layer Chromatography (TLC). This initial step is crucial for selecting an appropriate solvent system (mobile phase) that provides optimal separation between the target compound and its impurities.

Principle of Solvent Selection

The choice of mobile phase is governed by the polarity of the analyte and the stationary phase. For Boc-protected amines like our target compound, standard normal-phase chromatography using silica gel (a polar stationary phase) is highly effective. The mobile phase will typically be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The goal is to find a solvent ratio that results in a retention factor (Rf) of 0.25-0.35 for the target compound. This Rf range generally ensures good separation from impurities and a reasonable elution time from the column.

Predicted Impurities and their Chromatographic Behavior

A typical synthesis of the title compound involves the alkylation of N-Boc-piperazine with a 2,2-difluoroethylating agent. The primary impurities to consider are:

-

N-Boc-piperazine (Starting Material): More polar than the product due to the free N-H group. It will have a lower Rf.[1][2]

-

Unidentified Reaction By-products: These can be more or less polar than the product.

-

Solvent and Reagents: Residual high-boiling point solvents or non-volatile reagents.

Step-by-Step TLC Protocol

-

Prepare TLC Plate: Use a standard silica gel 60 F254 TLC plate. Gently draw a starting line with a pencil approximately 1 cm from the bottom.

-

Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small, concentrated circle onto the starting line. Also, spot standards of the starting materials if available.

-

Develop the Plate: Prepare a series of developing chambers (beakers with a watch glass cover will suffice) with different ratios of a non-polar to polar solvent system. A good starting point is a hexane:ethyl acetate mixture.

-

Test Systems: 9:1, 8:2, 7:3, and 1:1 (Hexane:Ethyl Acetate).

-

-

Elution: Place the TLC plate in a chamber containing a prepared solvent system, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Further visualization can be achieved by staining, for example, with a potassium permanganate dip, which is effective for amine-containing compounds.

-

Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal system will show the product spot at an Rf of ~0.3, well-resolved from other spots.

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel 60 F254 | Industry standard for normal-phase separation of moderately polar organic compounds. |

| Mobile Phase (Start) | Hexanes:Ethyl Acetate (8:2 v/v) | A common solvent system with tunable polarity for compounds of this type. |

| Target Rf (Product) | 0.25 - 0.35 | Optimal for resolution and elution time in column chromatography. |

| Visualization | UV (254 nm), Potassium Permanganate Stain | Boc-protected amines may have a weak UV chromophore; staining ensures all spots are visualized. |

Automated Flash Column Chromatography Protocol

Automated flash chromatography systems offer superior resolution, speed, and reproducibility compared to manual methods. The following protocol is designed for such a system but can be adapted for manual setup.

Materials and Equipment

-

Automated Flash Chromatography System (e.g., Biotage, Teledyne ISCO)

-

Pre-packed Silica Gel Cartridge (select size based on crude material mass; a 10g cartridge is suitable for up to 500mg of crude material)

-

HPLC-grade Hexanes

-

HPLC-grade Ethyl Acetate

-

Crude this compound

-

Rotary Evaporator

-

Test tubes for fraction collection

Workflow Diagram

Caption: Workflow for the purification of the target compound.

Step-by-Step Purification Protocol

-

Sample Preparation (Dry Loading):

-

Dissolve the crude material (e.g., 500 mg) in a minimal amount of a low-boiling solvent like dichloromethane (DCM).